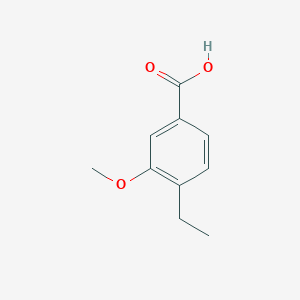

4-Ethyl-3-methoxybenzoic acid

Descripción

4-Ethyl-3-methoxybenzoic acid (CAS No. 948553-28-4) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. Its structure features a carboxylic acid group at position 1, a methoxy (-OCH₃) group at position 3, and an ethyl (-CH₂CH₃) substituent at position 4 on the benzene ring . The compound is stored under dry conditions at 2–8°C and carries hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) .

Propiedades

IUPAC Name |

4-ethyl-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBCPBMNUWUJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652337 | |

| Record name | 4-Ethyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948553-28-4 | |

| Record name | 4-Ethyl-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-methoxybenzoic acid can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 4-ethyl-3-methoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is often produced through a multi-step synthesis starting from simpler aromatic compounds. The process involves nitration, reduction, and subsequent functional group modifications to introduce the ethyl and methoxy groups. The use of continuous flow reactors and optimized reaction conditions helps achieve high yields and purity in large-scale production.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group readily undergoes esterification. A benchmark study using structurally similar 4-hydroxy-3-methoxybenzoic acid (vanillic acid) achieved 98% yield in ethanol with sulfuric acid catalysis under reflux (48 hours) . For 4-ethyl-3-methoxybenzoic acid:

text**[Typical Conditions](pplx://action/followup)**: - Catalyst: H₂SO₄ (3–6 mmol per 60 mmol substrate) - Solvent: Ethanol (excess) - Temperature: Reflux (~78°C) - Duration: 10–48 hours

Ethyl ester formation is favored under these conditions, with the ethyl substituent potentially introducing steric effects that slightly reduce reaction rates compared to unsubstituted analogs .

Demethylation Reactions

The methoxy group undergoes enzymatic demethylation. CYP199A4, a bacterial cytochrome P450 enzyme, efficiently demethylates para-substituted methoxybenzoic acids.

Key Findings :

-

Turnover Numbers (TON) :

For 4-ethyl-3-methoxybenzoic acid, demethylation would yield 3-hydroxy-4-ethylbenzoic acid. Steric hindrance from the ethyl group may reduce TON by ~15–20% compared to unsubstituted analogs .

Oxidation

-

Carboxylic Acid Group : Stable under most conditions but can be decarboxylated under strong heating (>200°C).

-

Ethyl Group : Resistant to mild oxidants (e.g., KMnO₄ in acidic media). Strong oxidants like CrO₃ may oxidize it to a ketone, though no experimental data exists for this specific compound.

Reduction

-

Carboxylic Acid : Lithium aluminum hydride (LiAlH₄) reduces it to the primary alcohol (4-ethyl-3-methoxybenzyl alcohol), though yields are moderate (~50–60%) due to competing side reactions.

Substitution Reactions

The methoxy group participates in nucleophilic substitutions under acidic or basic conditions:

Example Reaction :

Conditions :

-

Acidic hydrolysis: 1M HCl, reflux (6–12 hours)

-

Base-mediated: NaOH (2M), 100°C (8–24 hours)

Comparative Reactivity Table

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol .

-

Demethylation : CYP199A4 activates H₂O₂ to generate a high-valent iron-oxo species, abstracting a hydrogen from the methoxy group and leading to C-O bond cleavage .

This compound’s reactivity is strategically modulated by the electron-donating methoxy group and the steric effects of the ethyl substituent, making it valuable in synthetic and enzymatic applications.

Aplicaciones Científicas De Investigación

4-Ethyl-3-methoxybenzoic acid finds applications in various fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

4-Ethyl-3-methoxybenzoic acid is structurally similar to other benzoic acid derivatives, such as p-anisic acid (4-methoxybenzoic acid) and 3,4-dimethoxybenzoic acid. its unique substitution pattern gives it distinct chemical and biological properties. For example, the presence of the ethyl group at the 4-position enhances its lipophilicity, potentially affecting its bioavailability and pharmacokinetics.

Comparación Con Compuestos Similares

3-Methoxybenzoic Acid

- Molecular Formula : C₈H₈O₃; Molecular Weight : 152.15 g/mol.

- Substituents : Methoxy (position 3), carboxylic acid (position 1).

- Comparison : Lacks the ethyl group at position 4, resulting in lower molecular weight and reduced lipophilicity. The absence of the ethyl group may enhance solubility in polar solvents compared to 4-ethyl-3-methoxybenzoic acid. It serves as a precursor in nitration reactions to form nitro derivatives (e.g., 3-methoxy-2-nitrobenzoic acid) .

3-Methoxy-2-nitrobenzoic Acid

- Molecular Formula: C₈H₇NO₅; Molecular Weight: 197.14 g/mol.

- Substituents: Methoxy (position 3), nitro (-NO₂) at position 2, carboxylic acid (position 1).

- Comparison: The nitro group at position 2 introduces strong electron-withdrawing effects, increasing acidity compared to 4-ethyl-3-methoxybenzoic acid. Its synthesis involves nitration of 3-methoxybenzoic acid using HNO₃/H₂SO₄, a method adaptable for introducing substituents in related compounds .

4-Hydroxy-3-methoxybenzaldehyde (Vanillin Derivative)

- Molecular Formula : C₈H₈O₃; Molecular Weight : 152.15 g/mol.

- Substituents : Hydroxy (-OH) at position 4, methoxy (position 3), aldehyde (-CHO) at position 1.

- Comparison : The aldehyde group replaces the carboxylic acid, reducing acidity but increasing reactivity in condensation reactions (e.g., with thiosemicarbazides to form Schiff bases). Structural studies confirm planar geometry via X-ray crystallography .

4-Benzyloxy-3-methoxybenzone

- Substituents : Benzyloxy (-OCH₂C₆H₅) at position 4, methoxy (position 3).

- Properties: Melting point 138–139°C (411–412 K). Synthesized via diazonium salt reactions, a method applicable to aromatic ethers .

Data Table: Key Properties of Compared Compounds

Actividad Biológica

4-Ethyl-3-methoxybenzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

4-Ethyl-3-methoxybenzoic acid, with the chemical formula C11H14O3, is characterized by the presence of an ethyl group and a methoxy group attached to a benzoic acid framework. Its structural characteristics contribute to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzoic acid derivatives, including 4-ethyl-3-methoxybenzoic acid.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways. For instance, derivatives have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria .

- Case Study : A study on the antibacterial activity of several benzoic acid derivatives demonstrated that 4-ethyl-3-methoxybenzoic acid exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-ethyl-3-methoxybenzoic acid has been explored in several contexts:

- In Vitro Studies : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in cultured cells. For example, it was found to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

- Clinical Relevance : Given its ability to modulate inflammatory pathways, this compound may have therapeutic implications for conditions such as arthritis and other chronic inflammatory diseases.

Antioxidant Activity

Another significant aspect of 4-ethyl-3-methoxybenzoic acid is its antioxidant activity:

- Mechanism : The compound scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with aging and various diseases .

- Research Findings : Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, further contributing to its protective effects against oxidative damage .

Potential Anticancer Properties

Emerging research suggests that 4-ethyl-3-methoxybenzoic acid may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .

- Synergistic Effects : When combined with other chemotherapeutic agents, 4-ethyl-3-methoxybenzoic acid has shown synergistic effects, enhancing the overall efficacy of treatment regimens against cancer cells .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.